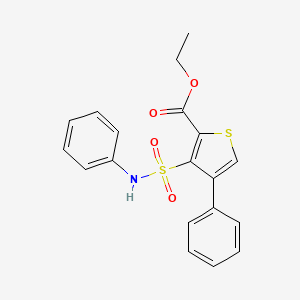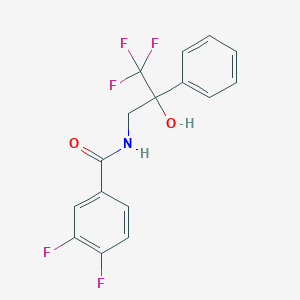![molecular formula C15H17NO4S2 B6495109 methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941936-08-9](/img/structure/B6495109.png)
methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate” is an organic compound. It is also known as “methyl 3-Sulfonyl amino-2-thiophenecarboxylate”. It is a white crystalline substance that is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol .
Molecular Structure Analysis
The molecular formula of this compound is C6H7NO4S2, and it has a molecular weight of 221.25 . The structure includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfamoyl functional group attached to the thiophene ring .
Physical And Chemical Properties Analysis
This compound has a density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C, and a flash point of 212.8°C . It has a refractive index of 1.579 .
科学研究应用
- Anti-inflammatory Agents : MATC derivatives may serve as potential anti-inflammatory drugs due to their structural resemblance to known anti-inflammatory compounds .
- Anticancer Properties : Researchers have explored thiophene derivatives for their anticancer activity. MATC could be a lead compound in this context, warranting further investigation .
- Antimicrobial Activity : MATC-based molecules might exhibit antimicrobial effects, making them relevant for combating infections .
- Cardiovascular Health : Some thiophene derivatives, including MATC, have shown anti-atherosclerotic properties, which could be beneficial for cardiovascular health .
Material Science and Organic Electronics
Thiophene derivatives play a crucial role in material science and organic electronics:
- Organic Semiconductors : MATC-based compounds contribute to the development of organic semiconductors, which find applications in electronic devices like organic field-effect transistors (OFETs) .
- Organic Light-Emitting Diodes (OLEDs) : The incorporation of thiophene moieties, including MATC, enhances the performance of OLEDs by improving charge transport and light emission .
Industrial Chemistry and Corrosion Inhibition
MATC derivatives can be useful in industrial applications:
- Corrosion Inhibitors : Thiophene derivatives, including MATC, are employed as corrosion inhibitors in various industries . Their ability to protect metal surfaces from corrosion makes them valuable.
Synthetic Chemistry and Intermediates
MATC serves as a key intermediate in organic synthesis:
- Dyes and Pesticides : MATC is essential for the synthesis of dyes and pesticides, contributing to various industrial processes .
Metal Complexes and Light-Harvesting Characteristics
MATC derivatives can form robust metal complexes with light-harvesting properties:
安全和危害
This compound is an organic compound and should be handled with care. It should be avoided from contact with skin and eyes, and inhalation of its vapors should be prevented. When using it, relevant safety procedures should be followed, and appropriate personal protective equipment, such as gloves and protective eyewear, should be worn .
未来方向
Thiophene derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes of this compound with more effective pharmacological activity.
作用机制
Target of Action
Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate is an organic compound that is primarily used as a reagent or intermediate in organic synthesis reactions
Mode of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved.
Pharmacokinetics
Its molecular weight is 42956, and it has a logP value of 61467, indicating its lipophilicity . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it is used are known to be exceptionally mild and tolerant of various functional groups . .
属性
IUPAC Name |
methyl 3-[(4-propan-2-ylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-10(2)11-4-6-12(7-5-11)16-22(18,19)13-8-9-21-14(13)15(17)20-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZKVFXSOADPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6495052.png)
![methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6495059.png)
![1-(adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6495063.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495071.png)
![4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B6495072.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495085.png)
![3-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-1-(3-methoxyphenyl)urea](/img/structure/B6495094.png)
![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)
![methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495099.png)

![methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495110.png)
![methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495114.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)